molecular formula C19H21N3O3S B11272728 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B11272728
M. Wt: 371.5 g/mol
InChI Key: ZOEPQQZTYBHYQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation . The process begins with the formation of the indole core through Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions. This is followed by N-alkylation using alkyl halides in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times significantly .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and carboxamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The carboxamide moiety allows it to form hydrogen bonds with enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-12-13(2)22-18-8-5-15(11-17(12)18)19(23)21-10-9-14-3-6-16(7-4-14)26(20,24)25/h3-8,11,22H,9-10H2,1-2H3,(H,21,23)(H2,20,24,25)

InChI Key

ZOEPQQZTYBHYQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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